molecular formula C13H9FN4O4 B143282 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine CAS No. 323-04-6

1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine

Cat. No.: B143282
CAS No.: 323-04-6
M. Wt: 304.23 g/mol
InChI Key: WELVTVZWNPRATB-OVCLIPMQSA-N
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Description

1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a dinitrophenyl group and a fluorobenzylidene group attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine can be synthesized through the condensation reaction between 2,4-dinitrophenylhydrazine and 4-fluorobenzaldehyde. The reaction typically occurs in an acidic medium, such as acetic acid, and is carried out at room temperature. The reaction can be represented as follows:

2,4-Dinitrophenylhydrazine+4-FluorobenzaldehydeThis compound+Water\text{2,4-Dinitrophenylhydrazine} + \text{4-Fluorobenzaldehyde} \rightarrow \text{this compound} + \text{Water} 2,4-Dinitrophenylhydrazine+4-Fluorobenzaldehyde→this compound+Water

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and fluoro-substituted products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitro and fluoro-substituted derivatives.

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine has several scientific research applications, including:

    Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.

    Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine involves its interaction with specific molecular targets. The compound can form stable complexes with aldehydes and ketones through the hydrazone linkage, which is crucial for its analytical applications. Additionally, the presence of nitro and fluoro groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine can be compared with other hydrazones, such as:

  • 1-(2,4-Dinitrophenyl)-2-(4-chlorobenzylidene)hydrazine
  • 1-(2,4-Dinitrophenyl)-2-(4-bromobenzylidene)hydrazine
  • 1-(2,4-Dinitrophenyl)-2-(4-methylbenzylidene)hydrazine

Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl-substituted counterparts

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELVTVZWNPRATB-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine
Reactant of Route 2
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1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine
Reactant of Route 3
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1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine

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